molecular formula C9H9BrF3NO2 B567992 5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 1241752-46-4

5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B567992
CAS No.: 1241752-46-4
M. Wt: 300.075
InChI Key: VYBHKDSSAKFDBX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C9H9BrF3NO2 It is a pyridine derivative, characterized by the presence of bromine, ethoxy, and trifluoroethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine typically involves the bromination of 2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of bromine and trifluoroethoxy groups can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine is unique due to the combination of bromine, ethoxy, and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2/c1-2-15-8-7(3-6(10)4-14-8)16-5-9(11,12)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBHKDSSAKFDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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